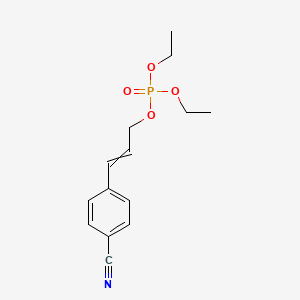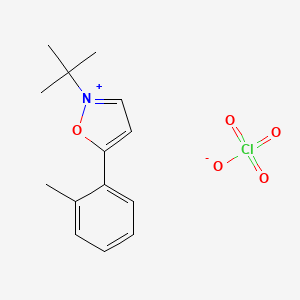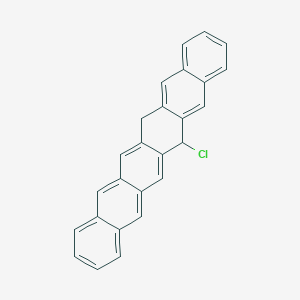![molecular formula C13H26O2Si B12613827 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL CAS No. 651046-41-2](/img/structure/B12613827.png)
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is a specialized organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylhex-1-yne and 3-(trimethylsilyl)propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyne.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the alkyne and the alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propoxy group provides additional flexibility and solubility, allowing the compound to interact with various biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the propoxy group.
3-(Trimethylsilyl)propyl methacrylate: Contains a methacrylate group instead of an alkyne.
3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group and methoxy substituents.
Uniqueness
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is unique due to the combination of its alkyne, trimethylsilyl, and propoxy groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
651046-41-2 |
|---|---|
Molekularformel |
C13H26O2Si |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
3-methyl-6-(3-trimethylsilylpropoxy)hex-1-yn-3-ol |
InChI |
InChI=1S/C13H26O2Si/c1-6-13(2,14)9-7-10-15-11-8-12-16(3,4)5/h1,14H,7-12H2,2-5H3 |
InChI-Schlüssel |
YHXIMALWGDZYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCCC[Si](C)(C)C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


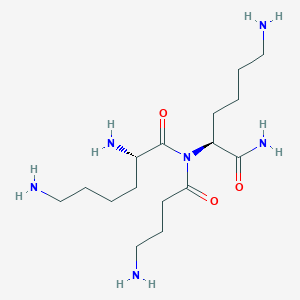
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
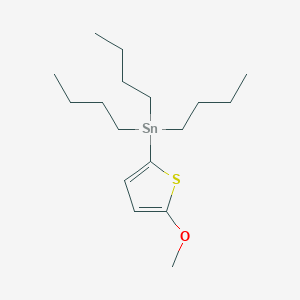
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
![Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12613774.png)
![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
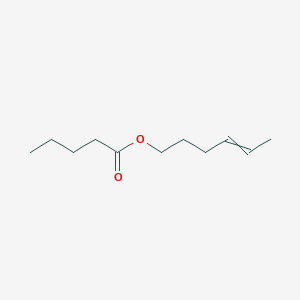
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
